6-Epiharpagoside
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1S,4aS,5S,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O11/c1-23(35-16(27)8-7-13-5-3-2-4-6-13)11-15(26)24(31)9-10-32-22(20(23)24)34-21-19(30)18(29)17(28)14(12-25)33-21/h2-10,14-15,17-22,25-26,28-31H,11-12H2,1H3/b8-7+/t14-,15+,17-,18+,19-,20-,21+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRQGMOSZKPBNS-PIMRTDLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)OC(=O)/C=C/C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Approaches for Isolation and Purification of 6 Epiharpagoside from Biological Matrices
Advanced Extraction Techniques from Plant Sources
Recent advancements in extraction technology have provided more efficient and environmentally friendly alternatives to conventional methods. These techniques often offer advantages such as reduced solvent consumption, shorter extraction times, and improved extraction yields.
Supercritical fluid extraction (SFE) has emerged as a green and highly selective extraction technology. newfoodmagazine.com This method utilizes a supercritical fluid, most commonly carbon dioxide (CO2), which exhibits properties of both a liquid and a gas beyond its critical temperature and pressure. newfoodmagazine.comijcmas.com This state allows for enhanced diffusivity and solvent power, facilitating the efficient extraction of target compounds from plant matrices. newfoodmagazine.com
The selectivity of SFE is a key advantage, as the solvent strength can be finely tuned by altering the pressure and temperature of the system. sk-skrlj.com This allows for the targeted extraction of specific compounds like 6-epiharpaide while leaving others behind. The use of CO2 as a solvent is particularly beneficial as it is non-toxic, non-flammable, and easily removed from the final extract by simple depressurization, leaving no solvent residue. newfoodmagazine.comsk-skrlj.com While the initial investment for SFE systems can be high, the efficiency and environmental benefits often justify the cost for industrial applications. sk-skrlj.com
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is another advanced technique that employs solvents at elevated temperatures and pressures. These conditions increase the solubility and mass transfer rate of the analytes, leading to a more efficient extraction process compared to traditional methods at atmospheric pressure.
A study on the extraction of tetracyclines from soil, a complex matrix, demonstrated the effectiveness of PLE. nih.gov Optimized conditions for this process included a specific cell size, sample loading, pH, solvent-to-water ratio, temperature, and number of extraction cycles. nih.gov Such optimization strategies are directly applicable to the extraction of 6-epiharpaide from plant materials. The ability to control various parameters allows for the development of a reliable and reproducible method for quantitative analysis. nih.gov
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, which accelerates the extraction of target compounds. researchgate.netnih.gov The microwave radiation causes molecular motion through ionic conduction and dipole rotation, leading to the disruption of plant cell walls and facilitating the release of intracellular components. researchgate.netsairem.com This results in significantly shorter extraction times and reduced solvent consumption compared to conventional methods. international-agrophysics.orgscielo.br The efficiency of MAE can be optimized by adjusting parameters such as microwave power, extraction time, and the liquid-to-solid ratio. international-agrophysics.org
Ultrasound-Assisted Extraction (UAE) , also known as sonication, employs high-frequency sound waves to create cavitation bubbles in the solvent. nih.gov The collapse of these bubbles near the plant material generates localized high pressure and temperature, disrupting cell walls and enhancing the penetration of the solvent into the matrix. nih.govresearchgate.net UAE is recognized for its cost-effectiveness, energy efficiency, and ability to be performed at lower temperatures, which helps in preserving the integrity of thermolabile compounds like 6-epiharpaide. nih.govresearchgate.net Key parameters for optimizing UAE include ultrasonic power, frequency, extraction time, and temperature. frontiersin.orgresearchgate.net
The choice of extraction method significantly impacts the yield and purity of the extracted compounds. Several studies have conducted comparative analyses of different extraction techniques. For instance, a study comparing hot water extraction, high-pressure steam extraction, alkaline extraction, and various enzymatic extractions for polysaccharides from young hulless barley leaves found that a combined enzymatic approach yielded the highest extraction rate. nih.gov
Another study comparing DNA extraction methods from mealybugs found that while a commercial kit was simple and effective, a sodium dodecyl sulfate (B86663) (SDS) based method was more cost-effective and efficient for later life stages. plos.org When comparing unconventional methods, one study found that for flavonoids from cocoa pods, MAE resulted in a higher total flavonoid yield, while UAE produced an extract with better antioxidant capacity. ui.ac.id A comparison of flavonoid extraction from Lactuca indica showed that UAE had the best extraction capacity compared to solvent extraction and MAE. frontiersin.org These studies highlight that the optimal extraction method is dependent on the target compound, the source material, and the desired outcome (e.g., yield vs. activity). frontiersin.orgnih.gov
Chromatographic Separation and Purification Protocols
Following extraction, the crude extract contains a mixture of various compounds. Therefore, chromatographic techniques are essential for the separation and purification of 6-epiharpaide.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of individual components in a mixture. idtdna.comhplc.eu It offers high resolution and sensitivity, making it ideal for purifying compounds like 6-epiharpaide from complex plant extracts. hplc.eu
The most common mode of HPLC for this purpose is Reversed-Phase HPLC (RP-HPLC). ox.ac.ukmicrosynth.com In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). ox.ac.uk Separation is based on the differential partitioning of the sample components between the stationary and mobile phases. By using a gradient elution, where the concentration of the organic solvent is gradually increased, compounds are eluted based on their hydrophobicity. hplc.eu
For the purification of 6-epiharpaide, a developed HPLC method would involve:
Column Selection: An appropriate RP column (e.g., C18) with a suitable particle size and dimensions would be chosen. hplc.eu
Mobile Phase Optimization: A gradient of water and acetonitrile or methanol, often with a small amount of acid (like formic acid or acetic acid) to improve peak shape, would be optimized.
Detection: A UV detector set at a wavelength where 6-epiharpaide shows maximum absorbance would be used for monitoring the elution. ox.ac.uk
Fraction Collection: The fraction corresponding to the 6-epiharpaide peak would be collected. The purity of the collected fraction can then be assessed by re-injecting it into the HPLC system.
For larger scale purification, preparative HPLC systems with larger columns are employed. nih.gov
Countercurrent Chromatography Techniques
Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography method that circumvents the use of solid stationary phases, thereby reducing the risk of irreversible adsorption of polar analytes like iridoid glycosides. nih.gov This technique, particularly in its high-speed modality (HSCCC), has proven effective for the one-step purification of related compounds from plant extracts. nih.govglobalresearchonline.net
While specific studies detailing the isolation of 6-Epiharpagoside using CCC are not abundant, the successful separation of its stereoisomer, harpagoside (B1684579), from Scrophularia ningpoensis provides a strong methodological precedent. nih.govnih.gov Given their epimeric relationship, the conditions developed for harpagoside are highly relevant for the purification of this compound.
One established HSCCC method for harpagoside isolation utilized a two-phase solvent system of n-butanol:ethyl acetate:water in a 1:9:10 volume ratio. nih.gov In this procedure, a crude extract of S. ningpoensis was loaded onto the HSCCC column, yielding harpagoside with a purity exceeding 97%. nih.gov Another successful separation of harpagoside was achieved using a solvent system composed of chloroform/n-butanol/methanol/water (4:1:3:2, v/v/v/v), which simultaneously isolated another iridoid, angroside C, with purities of over 98% and 98.5% respectively. nih.gov
The selection of an appropriate two-phase solvent system is critical for a successful CCC separation. mdpi.com The partition coefficient (K) of the target compound in the solvent system dictates its migration and resolution. For polar compounds like this compound, solvent systems containing combinations of n-butanol, ethyl acetate, and water are commonly employed. nih.govmdpi.com The versatility of HSCCC allows for the processing of several hundred milligrams of crude extract in a single run, making it a powerful tool for preparative-scale purification. nih.gov
| Solvent System (v/v/v/v) | Sample Loading | Resulting Purity | Reference |
|---|---|---|---|
| n-butanol:ethyl acetate:water (1:9:10) | 276 mg crude extract | >97% | nih.gov |
| chloroform:n-butanol:methanol:water (4:1:3:2) | 200 mg crude extract | >98% | nih.gov |
Preparative Scale Isolation Methodologies from Complex Natural Extracts
Following initial fractionation, which may be achieved by techniques such as CCC or column chromatography, preparative high-performance liquid chromatography (prep-HPLC) is often employed for the final purification of this compound from complex natural extracts. ardena.comgilson.com Prep-HPLC offers high resolution and is suitable for isolating pure compounds from mixtures containing structurally similar molecules. gilson.com
The development of a preparative HPLC method typically begins at an analytical scale to optimize the separation conditions, such as the mobile phase composition and column chemistry. researchgate.net For iridoid glycosides like this compound, reversed-phase chromatography is a common choice. acgpubs.org A typical setup would involve a C18 column with a mobile phase consisting of a gradient of water and an organic solvent, such as methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape. researchgate.net For instance, a method for the analysis of harpagoside in cream formulations used a C18 column with an isocratic mobile phase of methanol and water (60:40, v/v). acgpubs.org
Once the analytical method is established, it is scaled up for preparative purposes. This involves using a larger column and a higher flow rate to accommodate a larger sample load. ardena.comlcms.cz The goal is to maximize throughput while maintaining the resolution necessary to achieve high purity. Modern preparative HPLC systems are often equipped with automated fraction collectors and mass spectrometer (MS) detectors to facilitate the isolation of the target compound. gilson.com This high-throughput approach is essential for obtaining sufficient quantities of pure this compound for structural elucidation and bioactivity studies.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase | Reversed-Phase (e.g., C18) | Separation of moderately polar to nonpolar compounds. |
| Mobile Phase | Water/Methanol or Water/Acetonitrile Gradient | Elution of compounds based on their hydrophobicity. |
| Detection | UV (e.g., 272-280 nm), MS | Monitoring the elution and identifying the target compound. researchgate.netacgpubs.org |
| Scale | Milligrams to grams | Purification of sufficient material for further research. ardena.com |
Biosynthetic Pathways and Enzymatic Biotransformations of 6 Epiharpagoside
Elucidation of Primary Biosynthetic Precursors and Intermediates
The biosynthesis of 6-Epiharpagoside, like other iridoids, originates from the general terpenoid pathway. The initial building blocks are derived from primary metabolism. mdpi.com The core pathway involves the following key stages:
Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways: These two pathways, occurring in the cytosol and plastids respectively, provide the fundamental five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
Formation of Geranyl Pyrophosphate (GPP): IPP and DMAPP are condensed to form the ten-carbon monoterpene precursor, geranyl pyrophosphate (GPP). frontiersin.org
The Iridoid Pathway: The biosynthesis of the characteristic iridoid skeleton begins with GPP. A crucial early intermediate is 8-oxogeranial. researchgate.net Subsequent cyclization reactions, which are key to forming the iridoid structure, lead to intermediates like iridodial. frontiersin.org From iridodial, a series of oxidative and glycosylation steps occur. While the precise sequence of intermediates leading specifically to this compound is a subject of ongoing research, it is understood to diverge from the pathways of more common iridoids like harpagoside (B1684579). The stereochemistry at the C-6 position is a defining feature that is established during the biosynthetic process.
A simplified representation of the early stages of iridoid biosynthesis is presented in Table 1.
| Precursor/Intermediate | Description |
| Isopentenyl Pyrophosphate (IPP) | A five-carbon isoprenoid unit, the basic building block of terpenes. |
| Dimethylallyl Pyrophosphate (DMAPP) | An isomer of IPP, also a five-carbon isoprenoid unit. |
| Geranyl Pyrophosphate (GPP) | A ten-carbon monoterpene precursor formed from IPP and DMAPP. frontiersin.org |
| 8-Oxogeranial | A key intermediate derived from geraniol (B1671447), leading to the iridoid skeleton. researchgate.net |
| Iridodial | A cyclized intermediate that is a precursor to many iridoid glycosides. frontiersin.org |
Identification and Characterization of Key Biosynthetic Enzymes
The enzymatic machinery responsible for constructing iridoids is complex and involves several classes of enzymes. Key enzymes that have been identified in the broader iridoid biosynthetic pathway include:
Geraniol Synthase (GES): This enzyme catalyzes the conversion of GPP to geraniol, the first committed step in the biosynthesis of many iridoids. researchgate.net
Geraniol 8-hydroxylase (G8H) and 8-hydroxygeraniol oxidoreductase (8-HGO): These enzymes are involved in the oxidation of geraniol to 8-oxogeranial. researchgate.net
Iridoid Synthase (ISY): This crucial enzyme catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold. researchgate.net
Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is responsible for various hydroxylation and oxidation reactions that decorate the iridoid core.
UDP-dependent Glycosyltransferases (UGTs): These enzymes are responsible for attaching a sugar moiety, typically glucose, to the iridoid aglycone, forming the final glycoside. frontiersin.org
The specific enzymes that dictate the formation of the 6-epimer of harpagoside are still under investigation, but they are likely isoforms of the enzymes involved in harpagoside biosynthesis with distinct stereoselectivity.
Genetic Regulation and Transcriptomic Analysis of Iridoid Glycoside Biosynthesis
The biosynthesis of iridoid glycosides is tightly regulated at the genetic level. Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, have been instrumental in identifying genes involved in this process. frontiersin.org Research has shown that the expression of key biosynthetic genes, such as those encoding GES, G8H, 8-HGO, and ISY, is often coordinated and can be induced by various factors like plant development and environmental stress. researchgate.net
Furthermore, transcription factors, which are proteins that control the rate of transcription of genetic information from DNA to messenger RNA, play a pivotal role in regulating the iridoid biosynthetic pathway. biorxiv.org Identifying these regulatory genes is a key area of research, as they can be targets for metabolic engineering to enhance the production of specific iridoids like this compound. Low levels of DNA methylation have been shown to contribute to the accumulation of iridoid glycosides and the expression of key enzyme genes. biorxiv.org
Biotechnological Approaches for Enhanced Production
The low abundance of many valuable plant-derived compounds, including this compound, has spurred the development of biotechnological production strategies. elsevier.com
Microbial fermentation offers a promising avenue for producing precursors or analogs of complex molecules. wikipedia.orgmdpi.com Genetically engineered microorganisms, such as Escherichia coli or yeast, can be designed to produce key intermediates in the iridoid pathway. frontiersin.org For example, microbes can be engineered to produce geraniol or even the iridoid aglycone. These precursors can then be used in subsequent chemical or enzymatic steps to synthesize the final product. This approach can provide a more sustainable and scalable production platform compared to relying solely on plant extraction. nih.gov
Plant cell culture is another powerful biotechnological tool for producing secondary metabolites. ebsco.comnih.gov By establishing cell suspension cultures from plants that naturally produce this compound, it is possible to cultivate these cells in bioreactors under controlled conditions to maximize compound accumulation. fao.orgfrontiersin.org Several strategies can be employed to enhance yields in plant cell cultures, including:
Media Optimization: Adjusting the nutrient composition, plant growth regulators, and pH of the culture medium can significantly impact cell growth and secondary metabolite production. fao.org
Elicitation: The addition of specific molecules, known as elicitors, can trigger defense responses in plant cells, often leading to an increase in the production of secondary metabolites.
Precursor Feeding: Supplying the cell cultures with biosynthetic precursors can bypass early steps in the pathway and potentially increase the flux towards the desired compound. scielo.br
The selection of high-producing cell lines is a critical step in developing a commercially viable plant cell culture process. nih.gov
Enzymatic Transformations and Derivatization within Biological Systems
Biotransformation utilizes enzymes or whole microbial cells to perform specific chemical reactions on a substrate. mdpi.commdpi.comopenaccessjournals.com This approach is particularly valuable for modifying complex molecules like iridoid glycosides. Enzymatic reactions can be used to introduce new functional groups, alter stereochemistry, or attach different sugar moieties, leading to the creation of novel derivatives with potentially improved properties.
For instance, specific glycosidases could be used to selectively remove or modify the sugar group of this compound. Oxidoreductases could be employed to introduce hydroxyl groups at various positions on the iridoid core. These enzymatic transformations can generate a library of new compounds for biological screening, potentially leading to the discovery of molecules with enhanced activity or novel applications. frontiersin.org
Chemical Synthesis and Analog Design Strategies
Total Synthesis Approaches of the Iridoid Skeleton
The control of stereochemistry is paramount in the synthesis of iridoids, as their biological activity is often highly dependent on the precise three-dimensional arrangement of atoms. Various stereoselective methods have been developed to construct the multiple contiguous stereocenters of the cyclopentanopyran core.
Key strategies often involve:
Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in key bond-forming reactions. For instance, phosphine-catalyzed [3+2] cycloadditions have been successfully employed to construct the cis-fused cyclopenta[c]pyran system characteristic of the iridoid family with high levels of regio- and stereocontrol. nih.govnih.gov This approach was notably used in the asymmetric total synthesis of (+)-geniposide. nih.govnih.gov
Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature, such as carbohydrates or terpenes, to provide a scaffold with pre-existing stereocenters. This strategy transfers the chirality of the starting material to the final product.
Substrate-Controlled Diastereoselection: The existing stereocenters in a synthetic intermediate can direct the stereochemical outcome of subsequent reactions. This is a common strategy in multi-step syntheses to build up complex stereochemical arrays.
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool. For example, organocatalyzed epoxidation can introduce chirality with high enantiopurity, which is a key step in the synthesis of various natural products. researchgate.net
Enzymatic Reactions: Biocatalysis offers exceptional selectivity. Enzymes can be used for desymmetrization of meso compounds or kinetic resolution of racemates to yield enantiopurified intermediates. mdpi.com
A significant challenge in the synthesis of iridoid glycosides is the stereoselective formation of the glycosidic bond, typically a β-linkage to a glucose unit. nih.gov Gold(I)-catalyzed glycosylation methods have proven effective for the synthesis of various 2-deoxy-β-pyranosidic linkages, which are structurally related to the glycosidic bond in many iridoids. dntb.gov.ua
The choice between a linear and convergent approach depends on the specific target molecule and the available synthetic methodologies. Many modern total syntheses employ a combination of both strategies to optimize efficiency.
Semi-Synthesis from Related Iridoid Precursors
Semi-synthesis, which starts from a readily available natural product that is structurally related to the target molecule, offers a more direct route to compounds like 6-Epiharpagoside. Potential precursors for the semi-synthesis of this compound and its analogs include other abundant iridoids such as harpagoside (B1684579), aucubin (B1666126), or genipin (B1671432).
Harpagoside, being the C-6 epimer of this compound, is a logical starting point. A synthetic sequence would require the inversion of the stereochemistry at the C-6 position. This could potentially be achieved through an oxidation-reduction sequence. The secondary alcohol at C-6 could be oxidized to a ketone, followed by a stereoselective reduction to re-introduce the alcohol with the desired epi configuration. The choice of reducing agent would be critical to achieving the desired diastereoselectivity.
Other iridoids like aucubin and genipin are also valuable starting materials for the synthesis of various iridoid derivatives. taylorandfrancis.com Genipin, for example, can react with primary amines to form aza-iridoid derivatives. acs.org Such strategies could be adapted to build analogs based on the this compound scaffold. The biosynthesis of harpagoside itself proceeds from 8-epi-iridodial, which undergoes glycosylation and several oxidation steps. wikipedia.org Understanding these biosynthetic pathways can inspire semi-synthetic routes.
Design and Synthesis of this compound Analogs and Derivatives
The creation of analogs and derivatives of this compound is essential for probing its biological activity, improving its pharmacological properties, and identifying its molecular targets. This involves targeted structural modifications and the generation of novel molecular scaffolds.
Targeted modifications of the this compound structure can be used to create functional probes for studying its mechanism of action. These modifications can include the introduction of reporter groups or reactive functionalities.
Introducing Reporter Tags: Fluorophores or biotin (B1667282) tags can be appended to the molecule to allow for visualization in biological systems or for use in affinity chromatography to isolate binding partners. The site of attachment must be carefully chosen to minimize disruption of the molecule's biological activity.
Photoaffinity Labeling: The incorporation of a photolabile group, such as an azido (B1232118) or diazirine moiety, can create a photoaffinity probe. Upon photoactivation, this probe can form a covalent bond with its biological target, enabling target identification.
Click Chemistry Handles: The introduction of an azide (B81097) or alkyne group allows for the use of "click chemistry" to attach a wide variety of other molecules, such as fluorescent dyes or affinity tags, in a highly efficient and specific manner.
The synthesis of these probes would likely involve protecting group chemistry to selectively modify specific positions on the this compound scaffold. The hydroxyl groups on the glucose moiety and the iridoid core offer potential sites for modification.
Generating novel scaffolds based on the iridoid framework is a strategy to explore new areas of chemical space and potentially discover compounds with new or improved biological activities. This can be achieved through several approaches:
Scaffold Hopping: This technique aims to replace the central iridoid core with a different, non-isosteric scaffold while retaining the key pharmacophoric features responsible for biological activity. uniroma1.itnih.govbiosolveit.de Computational methods are often used to identify potential replacement scaffolds that maintain the correct 3D orientation of key functional groups. biosolveit.deblogspot.com The goal is to find structurally novel compounds that can bind to the same biological target. uniroma1.it
Ring-Distortion Strategies: The iridoid's cyclopentanopyran ring system can be modified by ring expansion, contraction, or cleavage to create novel bicyclic or even monocyclic scaffolds. For instance, the cleavage of the C7-C8 bond in the cyclopentane (B165970) ring leads to the secoiridoid class of compounds. researchgate.net
Diversity-Oriented Synthesis (DOS): This approach aims to generate a library of structurally diverse compounds from a common starting material. Starting from a key intermediate in a potential synthesis of this compound, various reaction pathways can be explored to create a wide range of different molecular architectures.
These strategies, which are central to modern medicinal chemistry, could be applied to the this compound template to generate novel compounds for drug discovery and chemical biology research. jst.go.jprsc.orgacs.org
Pharmacological Investigations and Molecular Mechanisms of Action in Vitro and Non Human in Vivo Models
Cellular and Molecular Target Identification
The iridoid glycoside 6-Epiharpagoside has been the subject of various studies to elucidate its interactions with cellular and molecular targets. These investigations are crucial for understanding its potential pharmacological effects.
Iridoid derivatives, as a class of compounds, have been noted for their potential to interact with specific cellular receptors. Some iridoids can bind to the tyrosine kinase phosphorylated ATP site of the EGFR/HER2 receptor, leading to the inhibition of its phosphorylation. This interaction can block tumor cells in the G0/G1 phase of the cell cycle. While this provides a general context for iridoid derivatives, specific receptor binding studies for this compound are not extensively detailed in the provided results. The study of ligand-protein interactions is fundamental to drug discovery and involves computational and experimental methods to characterize the binding of a ligand to its target protein. meilerlab.orgprotocols.io These interactions can include hydrogen bonds, π-π stacking, and cation-π interactions, which are crucial for the stability and specificity of the binding. researchgate.netbiorxiv.org
Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. This can occur through reversible or irreversible binding to the enzyme. bu.edu Reversible inhibition is further classified into competitive, non-competitive, and uncompetitive inhibition, each affecting the enzyme's kinetic parameters (Vmax and Km) differently. bu.edulibretexts.orglibretexts.orgkhanacademy.org For instance, competitive inhibitors increase the apparent Km without altering the Vmax, while non-competitive inhibitors decrease the Vmax with no effect on the Km. bu.edulibretexts.orglibretexts.org Specific studies on the enzyme modulation and detailed inhibition kinetics of this compound are not explicitly available in the provided search results. However, the broader class of iridoids has been shown to modulate various enzymes involved in inflammatory pathways. biocrick.com
This compound has been implicated in the modulation of several key intracellular signaling cascades that are central to inflammation, cell proliferation, and apoptosis.
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of the inflammatory response. nih.gov Some iridoid derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. biocrick.comresearchgate.net Harpagoside (B1684579), a related iridoid glycoside, suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting NF-κB activation. biocrick.com
MAPK Pathway: Mitogen-activated protein kinases (MAPKs) are involved in a variety of cellular processes including proliferation, differentiation, and apoptosis. biolegend.comscienceopen.com The MAPK family includes three main groups: ERKs, JNKs, and p38/SAPKs. biolegend.com Certain iridoids have been shown to modulate MAPK signaling. biocrick.com For example, harpagoside has been associated with the upregulation of brain-derived neurotrophic factor (BDNF) and the activation of its downstream signaling pathways, including the MAPK/PI3K pathways. biocrick.com
PI3K Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is another crucial signaling route involved in cell growth, proliferation, and survival. As mentioned, harpagoside has been linked to the activation of PI3K pathways. biocrick.com
PPAR-γ Modulation: Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a significant role in metabolism, inflammation, and cell differentiation. openrheumatologyjournal.commdpi.com Harpagoside has demonstrated the ability to inhibit the expression of pro-inflammatory adipokines by activating PPAR-γ. biocrick.com
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for signaling initiated by cytokines and growth factors, playing a key role in immunity and cell growth. wikipedia.orgnih.gov While direct modulation of the JAK/STAT pathway by this compound is not explicitly detailed, this pathway is a significant target in inflammatory and proliferative disorders. frontiersin.org For instance, IL-6-induced JAK/STAT signaling is a key pathogenic pathway in certain inflammatory conditions. nih.gov
Investigation of Biological Activities in Cell-Based Assays
Cell-based assays are instrumental in evaluating the biological effects of compounds in a controlled cellular environment. bmglabtech.comnih.gov
The anti-inflammatory potential of this compound and related compounds has been investigated using various cell-based models. Macrophage cell lines, such as RAW 264.7, are commonly used to study anti-inflammatory activity. nawah-scientific.com In these assays, inflammation is often induced by lipopolysaccharide (LPS), which stimulates the production of pro-inflammatory mediators like nitric oxide (NO), iNOS, COX-2, and various cytokines. nawah-scientific.com The ability of a compound to inhibit the production of these mediators is indicative of its anti-inflammatory potential. nih.gov While specific data for this compound is limited in the provided results, related iridoids have shown anti-inflammatory properties by suppressing these pathways. biocrick.comresearchgate.net
The anti-proliferative and apoptotic effects of compounds are often assessed in cancer cell lines. nih.govplos.org Apoptosis, or programmed cell death, is a highly regulated process that can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases. creative-diagnostics.comwikipedia.orgcusabio.comnih.gov Some diterpenes isolated from the same plant genus as this compound have demonstrated potential anticancer effects by inducing cell cycle arrest and apoptosis, partly through the modulation of NF-κB signaling pathways. researchgate.net Furthermore, this compound itself has been identified in plant extracts that have been evaluated for their cytotoxic activities against various tumor cell lines. cas.cnresearchgate.net
Anti-angiogenic Mechanisms in Cellular Models
There is no available scientific literature detailing the investigation of this compound for anti-angiogenic mechanisms in cellular models such as Human Umbilical Vein Endothelial Cells (HUVECs). While the broader class of iridoid glycosides has been explored for anti-angiogenic properties, often linked to the inhibition of factors like Vascular Endothelial Growth Factor (VEGF), specific studies on this compound are absent. nih.govresearchgate.net
Neuroprotective Mechanisms in Cell Lines
No dedicated studies on the neuroprotective mechanisms of this compound in specific cell lines like PC12 or SH-SY5Y were found in the available literature. Research on related compounds, such as harpagoside and extracts from Harpagophytum procumbens, indicates potential neuroprotective effects, but these findings have not been specifically replicated or attributed to this compound. nih.govufn.edu.brnih.gov
Immunomodulatory Effects on Cellular Processes
The immunomodulatory effects of this compound on cellular processes have not been specifically investigated in the scientific literature. Studies on macrophage cell lines like RAW264.7 have been used to demonstrate the immunomodulatory potential of other iridoid glycosides and plant extracts, often involving pathways like NF-κB, but research focusing solely on this compound is lacking. fortunejournals.comnih.gov
Efficacy Studies in Non-Human In Vivo Disease Models
Consistent with the lack of in vitro data, there is no evidence from in vivo studies regarding the efficacy of this compound in animal models for specific diseases.
Animal Models for Inflammatory Conditions
There are no published studies that have evaluated the efficacy of this compound in established animal models of inflammation, such as carrageenan-induced paw edema. While extracts of Harpagophytum procumbens are known for their use in inflammatory conditions, the specific contribution and in vivo efficacy of this compound remain uninvestigated. nih.gov
Neurodegenerative Disease Models in Rodents
No scientific studies were found that assess the therapeutic potential of this compound in rodent models of neurodegenerative diseases, such as those induced by toxins like 6-hydroxydopamine (6-OHDA). Although neuroprotective properties have been suggested for the broader iridoid glycoside family, in vivo validation for this compound is absent from the literature. stressmarq.comacs.org
Cancer Xenograft or Syngeneic Models (Mechanistic Focus)
There is a complete absence of research in the available literature on the use of this compound in cancer xenograft or syngeneic animal models. Its potential as an anti-cancer agent has not been explored in vivo, and therefore, no mechanistic data from such models exist.
In Vivo Molecular Pathway Validation
As of the current body of scientific literature, specific in vivo studies validating the molecular pathways directly modulated by this compound have not been reported. Research has more extensively focused on the related iridoid glycoside, harpagoside, providing insights into its mechanisms of action in various animal models. These studies have established the involvement of key inflammatory and signaling pathways for harpagoside, such as the NF-κB and MAPK/PI3K pathways. chemfaces.com However, equivalent in vivo molecular pathway validation for the stereoisomer this compound is not presently available.
Future in vivo research using animal models will be crucial to determine if this compound shares similar mechanisms or possesses unique molecular targets and pathway interactions. Such studies would be essential for a comprehensive understanding of its pharmacological potential.
Data Table: In Vivo Molecular Pathway Validation of this compound
| Model Organism | Pathway Investigated | Key Findings |
| N/A | N/A | No data available in the current scientific literature. |
Structure Activity Relationship Sar and Computational Studies of 6 Epiharpagoside and Its Analogs
Correlating Structural Features with Biological Potency and Selectivity
The biological activity of 6-Epiharpagoside and its analogs is intricately linked to their specific structural features. SAR studies focus on identifying key functional groups and structural motifs that are essential for their therapeutic effects. Modifications to the iridoid skeleton, the glycosidic linkage, and the sugar moiety can lead to significant changes in biological potency and selectivity.
Research into various iridoid glycosides has revealed that the core iridoid structure is a crucial determinant of activity. For instance, the presence and orientation of hydroxyl groups and the nature of ester side chains can dramatically alter the compound's interaction with biological targets. The stereochemistry at various chiral centers within the iridoid ring system also plays a pivotal role in defining the molecule's three-dimensional shape and, consequently, its ability to bind to specific receptors or enzymes. nih.govnih.gov
Systematic modifications of different parts of the this compound molecule and its analogs, followed by biological evaluation, allow researchers to build a comprehensive SAR profile. This profile helps in understanding which structural modifications lead to an increase or decrease in a particular biological activity, and whether these changes affect the compound's selectivity for different biological targets.
Rational Design Principles for Optimized Analogs
The insights gained from SAR studies provide the foundation for the rational design of optimized analogs of this compound. researchgate.net The goal is to create new molecules with improved therapeutic properties, such as enhanced potency, greater selectivity, and better pharmacokinetic profiles. This process involves a targeted approach to chemical synthesis, where specific structural modifications are made based on a clear understanding of their likely impact on biological activity.
Key principles in the rational design of this compound analogs include:
Scaffold Hopping and Simplification: This involves replacing the core iridoid structure with other chemical scaffolds that maintain the essential pharmacophoric features while potentially offering improved synthetic accessibility or physicochemical properties. researchgate.net
Functional Group Modification: Altering or introducing new functional groups at specific positions on the iridoid ring or the sugar moiety can enhance binding affinity and selectivity. For example, the introduction of different ester groups has been shown to modulate the activity of related iridoid glycosides.
Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties, with the aim of improving potency or reducing toxicity.
Conformational Restriction: By introducing structural constraints, it is possible to lock the molecule into a more biologically active conformation, thereby increasing its potency.
These design principles are often guided by computational modeling, which can predict the effects of structural changes on the molecule's interaction with its target before synthesis is undertaken.
In Silico Modeling and Molecular Docking Applications
In silico modeling and molecular docking are powerful computational techniques that have revolutionized the field of drug discovery and development. mdpi.comh-brs.de These methods provide a virtual environment to study the interactions between a ligand, such as this compound or its analogs, and a biological target, typically a protein or enzyme. ugm.ac.id
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ugm.ac.idnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and then using a scoring function to estimate the binding affinity for each pose. The results of molecular docking can provide valuable insights into the binding mode of a compound and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. mdpi.com
For this compound and its analogs, molecular docking can be used to:
Identify potential biological targets.
Elucidate the binding mechanism at the molecular level.
Predict the binding affinity of newly designed analogs.
Guide the optimization of lead compounds.
The accuracy of molecular docking studies is highly dependent on the quality of the three-dimensional structures of both the ligand and the target protein. nih.gov
Ligand-Based and Structure-Based Drug Design Approaches
The rational design of this compound analogs can be approached using two main computational strategies: ligand-based and structure-based drug design. nih.gov
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules that are known to interact with the target. By analyzing the common structural features and physicochemical properties of these active compounds, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. Newly designed analogs can then be screened against this pharmacophore model to predict their potential activity.
Structure-based drug design , on the other hand, is utilized when the three-dimensional structure of the target protein has been determined, for example, through X-ray crystallography or NMR spectroscopy. This approach involves using molecular docking and other computational tools to design ligands that fit precisely into the binding site of the target. By visualizing the interactions between the ligand and the protein, researchers can make rational modifications to the ligand's structure to improve its binding affinity and selectivity.
Both approaches have been successfully applied in the design of new therapeutic agents and can be used in a complementary manner to guide the development of optimized this compound analogs.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. spu.edu.syscribd.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters. spu.edu.syscribd.com
In a QSAR study, a set of compounds with known biological activities is used to develop a statistical model that correlates these activities with their calculated molecular descriptors. mdpi.comaimspress.com These descriptors can be of various types, including constitutional, topological, and quantum-chemical descriptors. Once a statistically significant QSAR model is developed and validated, it can be used to predict the biological activity of new, untested compounds. mdpi.commdpi.comijpsr.com
For this compound and its analogs, QSAR can be a valuable tool for:
Predicting the biological potency of newly designed analogs. spu.edu.sy
Identifying the key physicochemical properties that govern their activity.
Guiding the selection of the most promising candidates for synthesis and biological testing.
The predictive power of a QSAR model is highly dependent on the quality and diversity of the dataset used for its development. mdpi.commdpi.com
Conformational Analysis and Stereochemical Impact on Activity
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. asianpubs.org Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt and their relative energies. For flexible molecules like this compound, which possess multiple rotatable bonds, understanding the preferred conformations is essential for elucidating their interaction with biological targets.
Stereochemistry, the spatial arrangement of atoms within a molecule, has a profound impact on biological activity. nih.govnih.gov this compound possesses several chiral centers, meaning it can exist as different stereoisomers. Even subtle changes in the stereochemistry at a single chiral center can lead to a dramatic loss or change in biological activity. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with only one stereoisomer of a ligand. The stereochemical configuration of this compound is therefore a crucial factor that must be considered in any SAR study or drug design effort. nih.govnih.gov
Pharmacokinetic and Metabolic Studies in Non Human Biological Systems
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Animal Models
Pharmacokinetic studies of harpagoside (B1684579) have been conducted in several animal models, most notably in rats and horses. These studies reveal a general pattern of rapid absorption followed by extensive metabolism and elimination.
In rats, after oral administration of a Radix Scrophulariae extract containing harpagoside, the compound was quickly absorbed. nih.gov Similarly, a study involving intravenous administration in rats showed that harpagoside was rapidly cleared from the plasma. frontiersin.orgfrontiersin.org
Pharmacokinetic investigations in horses following intragastric administration of a Devil's Claw (Harpagophytum procumbens) extract also demonstrated rapid absorption of harpagoside, with the maximum plasma concentration (Cmax) being reached at approximately one hour post-administration. nih.govnih.gov The distribution volume was noted to be large, suggesting distribution into various tissues. nih.govresearchgate.net Unlike in humans, where a second peak in plasma concentration suggested enterohepatic circulation, this phenomenon was not observed in horses. nih.govresearchgate.net
Identification of Major Metabolites and Metabolic Pathways (e.g., Phase I and Phase II Biotransformations)
The biotransformation of harpagoside is extensive and involves both Phase I and Phase II metabolic reactions. A comprehensive study in rats led to the identification of 45 metabolites of harpagoside, distributed across various tissues including the liver, lungs, spleen, stomach, and intestines. nih.gov This indicates that harpagoside undergoes significant metabolic changes in the body.
The primary metabolic pathways identified for harpagoside in rats include: nih.gov
Hydrolysis: Cleavage of the ester and glycosidic bonds. A key metabolite resulting from hydrolysis is harpagide (B7782904). medtigo.com Cinnamic acid has also been identified as a major metabolite in rat plasma following oral administration of harpagoside. researchgate.net
Reduction
Hydroxylation
Methoxylation
Conjugation: This Phase II pathway involves the addition of endogenous molecules to increase water solubility and facilitate excretion. Identified conjugation reactions for harpagoside include:
Sulfuric acid addition (Sulfation)
Glucose conjugation
Amino acid conjugation
These findings suggest that the metabolism of harpagoside is a complex process involving multiple enzymatic pathways, leading to a wide array of metabolites. Given the structural similarity, it is highly probable that 6-Epiharpagoside undergoes similar biotransformation reactions, although the rates and specific metabolites may vary.
Characterization of Enzyme Systems Involved in Biotransformation (e.g., Glucuronidation)
While the specific enzymes responsible for every metabolic step of harpagoside have not all been fully characterized, the nature of the identified reactions points to the involvement of several key enzyme families. The hydrolysis of the ester and glycosidic linkages is likely mediated by esterases and glycosidases, respectively.
Phase II conjugation reactions are catalyzed by transferase enzymes. The detection of sulfate (B86663) conjugates points to the action of sulfotransferases (SULTs). nih.gov Although direct evidence for glucuronide conjugates of harpagoside itself is not consistently reported in all animal studies, glucuronidation is a common and major Phase II metabolic pathway for many xenobiotics. nih.govresearchgate.net Herbal extracts containing various compounds have been shown to inhibit human liver glucuronidation activity in vitro, suggesting that compounds structurally related to harpagoside can interact with UDP-glucuronosyltransferase (UGT) enzymes. science.gov The formation of glucose and amino acid conjugates also indicates the involvement of specific transferase enzymes. nih.gov The various hydroxylation and methoxylation reactions are characteristic of Phase I metabolism often catalyzed by cytochrome P450 (CYP) enzymes.
Excretion Pathways and Metabolite Profiling in Animal Biofluids
The excretion of harpagoside and its numerous metabolites primarily occurs through urine and feces. medtigo.com Studies involving the analysis of biofluids from animals administered with harpagoside have been crucial in understanding its elimination.
In horses, harpagoside could be detected in plasma for up to 9 hours after administration. nih.govnih.gov Optimized methods for extracting harpagoside and its related compounds, harpagide and 8-para-coumaroyl harpagide, from equine plasma and urine have been developed to facilitate doping control analyses, underscoring the presence of these compounds and their metabolites in these biofluids. researchgate.net
In rats, metabolite profiling in plasma has been instrumental in elucidating the pharmacokinetic properties. Cinnamic acid was identified as a primary metabolite in rat plasma. researchgate.net A detailed study successfully identified 45 different metabolites in various tissues, which would ultimately be eliminated in biofluids. nih.gov The distribution of these metabolites indicated that the lungs and stomach were significant sites of metabolite accumulation. nih.gov
Comparative Pharmacokinetics Across Different Non-Human Animal Species
Comparative pharmacokinetic data for harpagoside is available for rats and horses, allowing for an analysis of species-specific differences in its disposition.
In rats , after intravenous administration of a mixture containing harpagoside, the compound exhibited the highest clearance rate and the shortest half-life (t1/2) and mean residence time (MRT) among the compounds tested. frontiersin.orgfrontiersin.org Following oral administration of a Radix Scrophulariae extract, the t1/2 of harpagoside was approximately 4.9 hours. nih.gov Another study reported a short elimination half-life of 1.89 hours after intravenous administration. researchgate.net
In horses , after intragastric administration of a Harpagophytum procumbens extract, the elimination half-life of harpagoside was found to be around 2.3 to 2.5 hours. nih.govnih.gov There was a dose-proportional relationship observed for the maximum plasma concentration (Cmax) and the area under the curve (AUC). nih.govnih.govresearchgate.net
These studies highlight that while the general pharmacokinetic profile of rapid absorption and elimination is consistent, the specific parameters such as half-life and clearance can vary between species. Such differences are critical when extrapolating data from animal models.
Data Tables
Table 1: Pharmacokinetic Parameters of Harpagoside in Rats After Oral Administration of Radix Scrophulariae Extract
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (ng/mL) | 1488.7 ± 205.9 | nih.gov |
| Tmax (h) | 2.09 ± 0.31 | nih.gov |
| t1/2 (h) | 4.9 ± 1.3 | nih.gov |
| AUC(0-24) (ng·h/mL) | 10336.4 ± 1426.8 | nih.gov |
| AUC(0-∞) (ng·h/mL) | 11276.8 ± 1321.4 | nih.gov |
| Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve. |
Table 2: Comparative Pharmacokinetic Parameters of Harpagoside in Horses After Intragastric Administration of Harpagophytum procumbens Extract
| Parameter | Dose: 5 mg/kg BM | Dose: 10 mg/kg BM | Reference |
| Cmax (ng/mL) | 25.59 | 55.46 | nih.govnih.gov |
| Tmax (h) | 1 | 1 | nih.govnih.gov |
| t1/2 (h) | 2.53 | 2.32 | nih.govnih.gov |
| AUC(0-inf) (ng·h/mL) | 70.46 | 117.85 | nih.govnih.gov |
| Vz/F (L/kg) | 259.04 | 283.83 | nih.govnih.gov |
| CL/F (L·h⁻¹·kg⁻¹) | 70.96 | 84.86 | nih.govnih.gov |
| BM: Body mass; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve; Vz/F: Apparent volume of distribution; CL/F: Apparent total body clearance. |
Advanced Analytical Methodologies for 6 Epiharpagoside Research
High-Resolution Mass Spectrometry (HRMS) for Metabolite and Analog Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in metabolomics, offering high accuracy and resolution that allows for improved detection and identification of metabolites. nih.gov This technique is particularly valuable in the study of 6-Epiharpagoside for profiling its metabolites and analogs in complex biological matrices.
HRMS, often coupled with liquid chromatography (LC-HRMS), provides precise mass measurements, which are critical for assigning correct elemental compositions to unknown compounds. nih.gov This capability is essential for distinguishing between structurally similar analogs of this compound and for identifying novel metabolites formed during in vitro and in vivo studies. The data-driven approach of HRMS allows for large-scale detection and quantification of small molecules, making it ideal for metabolomic analyses. nih.gov
Recent advancements in HRMS, such as those utilizing Orbitrap and Time-of-Flight (TOF) mass analyzers, have further enhanced its application in metabolite profiling. These technologies enable the generation of high-quality data for metabolite annotation and identification. nih.gov For instance, a generic full-scan HRMS data acquisition approach can be used to detect and characterize unexpected sample components, which might be missed by targeted mass spectrometry methods. nih.gov
The application of LC-HRMS in metabolomics has been demonstrated in various studies, including the analysis of the urinary metabolome for disease biomarker discovery. scienceopen.com Such protocols, which often involve a combination of different chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) chromatography, showcase the robustness and wide applicability of HRMS in profiling metabolites in biofluids. scienceopen.com
Key Features of HRMS in this compound Research
| Feature | Description | Relevance to this compound |
|---|---|---|
| High Mass Accuracy | Provides precise mass-to-charge ratio (m/z) measurements, often to within a few parts per million (ppm). | Enables confident determination of elemental compositions for this compound metabolites and analogs. |
| High Resolution | Ability to distinguish between ions with very similar m/z values. | Crucial for separating this compound from isobaric interferences in complex samples. |
| Full-Scan Capability | Acquires data across a wide mass range, allowing for untargeted analysis. | Facilitates the discovery of novel or unexpected metabolites of this compound. |
| Sensitivity | Ability to detect and quantify low-abundance compounds. | Important for analyzing trace levels of metabolites in biological systems. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Analogs and Complex Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. byjus.com It is a cornerstone for the structural elucidation of organic compounds, including this compound and its analogs. mdpi.comspringernature.com
NMR spectroscopy relies on the magnetic properties of atomic nuclei, and it can determine the physical and chemical properties of atoms within a molecule. byjus.com One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular structure. springernature.com For instance, 1H NMR provides information about the number and types of protons, while 13C NMR reveals the carbon skeleton. nih.gov
In the context of this compound research, NMR is essential for:
Confirming the identity of the compound and its analogs by comparing their spectral data with that of reference standards.
Elucidating the complete three-dimensional structure , including the stereochemistry, which is crucial for understanding its biological activity.
Characterizing complex interactions between this compound and biological macromolecules, such as proteins or enzymes, to shed light on its mechanism of action.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between atoms within the molecule. researchgate.net These experiments provide through-bond correlations that help to assemble the complete structure of novel analogs or metabolites. researchgate.net
Common NMR Experiments for this compound Structural Analysis
| NMR Experiment | Information Provided | Application in this compound Research |
|---|---|---|
| ¹H NMR | Number of different types of protons and their chemical environments. | Initial identification and purity assessment. |
| ¹³C NMR | Number of different types of carbons and their chemical environments. | Reveals the carbon framework of the molecule. |
| COSY | Shows correlations between protons that are coupled to each other (typically on adjacent carbons). | Helps to establish proton-proton connectivity within the molecule. |
| HSQC | Correlates protons with the carbons to which they are directly attached. | Assigns protons to their corresponding carbons. |
| HMBC | Shows correlations between protons and carbons that are two or three bonds away. | Connects different fragments of the molecule to elucidate the overall structure. |
Chromatographic Techniques for Quantitative Analysis in Complex Research Matrices
Chromatography is a fundamental separation technique used for both qualitative and quantitative analysis of compounds in mixtures. drawellanalytical.comneu.edu.tr In the study of this compound, various chromatographic methods are employed to quantify its presence in complex matrices such as plant extracts, biological fluids, and tissue samples.
The basic principle of chromatography involves the separation of components based on their differential distribution between a stationary phase and a mobile phase. umlub.pl The choice of chromatographic technique depends on the physicochemical properties of this compound and the nature of the sample matrix.
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the sensitive and selective detection of mass spectrometry. patsnap.com These methods are particularly well-suited for the trace analysis of this compound.
LC-MS/MS is often the preferred method for non-volatile and thermally labile compounds like this compound. patsnap.com It offers high sensitivity and specificity, allowing for the quantification of the compound at very low concentrations. rsc.org The use of tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions, which minimizes interferences from the matrix. rsc.org
GC-MS, on the other hand, is suitable for volatile and thermally stable compounds. patsnap.com While this compound itself may not be directly amenable to GC-MS analysis without derivatization, this technique can be valuable for analyzing smaller, more volatile metabolites or degradation products. Both GC-MS and GC-MS/MS can provide high sensitivity for trace-level detection. d-nb.inforesearchgate.net
Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) is a state-of-the-art platform for metabolomics research. nih.govmdpi.com UPLC provides faster separations and higher resolution compared to conventional HPLC, while Q-TOF-MS offers high-resolution and accurate mass measurements. nih.gov
This combination is ideal for comparative metabolomics studies involving this compound. For example, it can be used to compare the metabolic profiles of biological systems under different conditions (e.g., treated vs. untreated with this compound) to identify metabolic pathways affected by the compound. mdpi.com The high data quality from UPLC/Q-TOF-MS allows for the confident identification of a wide range of metabolites. rsc.org The data processing for such studies often involves sophisticated software for peak picking, alignment, and statistical analysis to identify significant differences between sample groups. frontiersin.org
Development of Robust Bioanalytical Assays for In Vitro and In Vivo Animal Studies
The development and validation of robust bioanalytical assays are critical for obtaining reliable data from in vitro and in vivo animal studies of this compound. raps.orgnebiolab.com These assays are necessary to accurately measure the concentration of the compound and its metabolites in various biological matrices, such as plasma, urine, and tissues. raps.org
The development of a bioanalytical method involves several key steps, including: europa.eu
Understanding the analyte's properties: The physicochemical properties of this compound, its metabolism, and protein binding characteristics must be considered. europa.eu
Sample preparation: Developing an efficient extraction method to isolate the analyte from the complex biological matrix is crucial.
Method validation: The assay must be rigorously validated to ensure its accuracy, precision, selectivity, sensitivity, and stability under the conditions of the study. europa.eu
For in vitro studies, such as cell-based assays or experiments with isolated enzymes, bioanalytical methods are needed to determine the concentration-response relationship of this compound. In in vivo animal studies, these assays are essential for pharmacokinetic (PK) and pharmacodynamic (PD) characterization, which involves measuring the absorption, distribution, metabolism, and excretion (ADME) of the compound over time. infinixbio.com
Parameters for Bioanalytical Method Validation
| Validation Parameter | Description |
|---|---|
| Accuracy | The closeness of the measured concentration to the true concentration. |
| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Sensitivity | The lowest concentration of the analyte that can be reliably measured (Lower Limit of Quantification, LLOQ). |
| Recovery | The efficiency of the extraction procedure. nih.gov |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov |
Ecological and Biological Significance of Iridoid Glycosides Including 6 Epiharpagoside in Plants
Role in Plant Defense Mechanisms Against Herbivory and Pathogens
Plants, being stationary organisms, have evolved a sophisticated chemical arsenal (B13267) to protect themselves from a wide array of antagonists, including herbivorous insects and microbial pathogens. Iridoid glycosides are a key component of this defense system, often acting as broad-spectrum deterrents. mdpi.com
The primary defensive role of iridoid glycosides against herbivores is as feeding deterrents or antifeedants. researchgate.net Their typically bitter taste can discourage feeding by generalist herbivores, which are animals that feed on a wide variety of plants. researchgate.net For non-adapted insects, ingesting plants containing these compounds can lead to reduced growth rates, prolonged larval stages, and lower survival rates. researchgate.netnih.gov For instance, the iridoid glycosides aucubin (B1666126) and catalpol, found in ribwort plantain (Plantago lanceolata), have been shown to confer resistance against the generalist insect herbivore Spodoptera exigua by acting as feeding deterrents. mdpi.com This defense can be constitutive (always present) or induced, meaning the plant increases production of these compounds in response to damage. nih.govwikipedia.org
Beyond deterrence, iridoid glycosides are part of a clever two-component defense system against both herbivores and pathogens. oup.com The glycoside form of the molecule (e.g., 6-Epiharpagoside) is relatively stable and less reactive. However, when plant tissues are damaged by chewing insects or invading fungi, plant-derived enzymes called β-glucosidases come into contact with the iridoid glycosides and hydrolyze them. nih.govresearchgate.net This enzymatic reaction cleaves the glucose molecule, releasing a highly reactive and unstable aglycone. researchgate.net These aglycones are potent defense agents, capable of denaturing proteins by binding to essential amino acids, which can be toxic to the herbivore or inhibit the growth of the pathogen. oup.com This mechanism is effective against various fungal pathogens, highlighting the dual function of these compounds in protecting plants from multiple types of enemies. researchgate.netnih.govthieme-connect.com
Inter-species Variation and Distribution within Plant Tissues
Iridoid glycosides are widely distributed throughout the plant kingdom but are particularly characteristic of certain families within the Asteridae subclass, such as Lamiaceae (mint family), Scrophulariaceae (figwort family), Plantaginaceae (plantain family), and Pedaliaceae (sesame family). researchgate.netwikipedia.orgnih.gov The presence and specific profile of iridoid glycosides can vary dramatically between different plant species. For example, while many species in the genus Plantago produce aucubin and catalpol, the relative concentrations differ significantly among them. nih.govplos.org
The distribution and concentration of these compounds also vary within the tissues and organs of a single plant. This differential allocation is thought to be guided by the "optimal defense theory," which predicts that plants will allocate more defenses to tissues that are more valuable in terms of fitness (like flowers and young leaves) or are at a higher risk of attack.
Research has shown that the concentration of iridoids is often highest in reproductive structures and young, developing leaves, which are critical for the plant's survival and future success. nih.govplos.org Conversely, older leaves or woody stems may contain lower concentrations. researchgate.net For example, in a study of four Globularia species, flowers contained the highest amounts of the iridoids aucubin and catalpol. A study on Dipsacus fullonum (Fuller's teasel) found that roots contained more iridoids than leaves. mdpi.com Similarly, in Neopicrorhiza scrophulariiflora, Picroside I accumulates mainly in the leaves, while Picroside II is found predominantly in the roots. nih.gov This tissue-specific distribution reflects a strategic allocation of chemical defenses to where they are most needed.
Table 1: Examples of Iridoid Glycoside Distribution in Different Plant Species and Tissues
| Plant Species | Plant Part | Major Iridoid Glycosides Detected | Key Finding |
|---|---|---|---|
| Plantago lanceolata (Ribwort Plantain) | Leaves, Reproductive Tissues (Stalks, Spikes), Roots | Aucubin, Catalpol | Concentrations are highest in reproductive tissues and young leaves. Levels can increase significantly in response to pathogen infection. nih.govplos.org |
| Neopicrorhiza scrophulariiflora | Leaves, Stems, Roots | Picroside I, Picroside II, 7-deoxyloganic acid | Picroside I content is highest in leaves, while Picroside II content is highest in roots. nih.gov |
| Dipsacus fullonum (Fuller's Teasel) | Leaves, Roots | Loganic acid, Loganin, Sweroside, Cantleyoside | Roots contained a higher concentration of iridoids than leaves. mdpi.com |
| Harpagophytum procumbens (Devil's Claw) | Primary and Secondary Tubers (Roots) | Harpagoside (B1684579), Harpagide (B7782904), Procumbide | The harvested secondary tubers are the primary site of accumulation for these key iridoids. wikipedia.orgsanbi.orgcabidigitallibrary.org |
| Barleria prionitis | Root, Bark, Leaves, Flowers | Shanzhiside methyl ester, Barlerin, Acetylbarlerin | All plant parts contain bioactive iridoids, with the root extract showing the most effective biological activity. frontiersin.org |
Chemo-taxonomic Implications of Iridoid Glycoside Presence
Chemotaxonomy is the field of classifying organisms based on their chemical constituents. plantsjournal.comslideshare.net Secondary metabolites like iridoid glycosides are excellent tools for this purpose because their occurrence is often restricted to specific plant lineages, reflecting their evolutionary history. plantsjournal.com The presence of a particular iridoid or a specific combination of them can serve as a chemical "fingerprint" or marker to help define taxonomic relationships at the family, genus, or even species level. tandfonline.commdpi.com
The distribution of iridoids has been instrumental in clarifying the classification of numerous plant groups. For example:
Scrophulariaceae and Lamiaceae: The presence of iridoids like aucubin, harpagide, and 8-O-acetyl-harpagide are considered key chemotaxonomic markers for the Scrophulariaceae family. nih.govresearchgate.net Similarly, harpagide and its derivatives are important markers within the Lamiaceae family, particularly in genera such as Teucrium, Stachys, and Ajuga. researchgate.netnih.gov The compound this compound is an isomer of harpagide, and its presence would be taxonomically significant within these families.
Pedicularis Genus: The chemotaxonomy of the large and complex genus Pedicularis is aided by iridoid profiles. Aucubin is a principal marker for the genus as a whole, while certain other iridoids are found only in a single species, making them useful for species-level identification. mdpi.com
Co-occurrence with other compounds: The taxonomic significance of iridoids is sometimes enhanced when they co-occur with other classes of compounds. For instance, the presence of both iridoids and phenylethanoid glycosides (like verbascoside) is a strong indicator of taxonomic relationships within the order Lamiales. mdpi.comnih.gov
Therefore, the identification of this compound and related compounds in a plant provides valuable clues to its evolutionary placement and its relationship to other species.
Future Research Directions and Emerging Paradigms for 6 Epiharpagoside
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Biological Studies
To gain a holistic understanding of the biological effects of 6-Epiharpagoside, the integration of "omics" technologies is paramount. These large-scale analytical approaches can provide comprehensive insights into the molecular changes induced by the compound within a biological system.
Metabolomics , the study of the complete set of small-molecule metabolites in a cell, tissue, or organism, can reveal the downstream biochemical effects of this compound. By comparing the metabolomic profiles of treated versus untreated biological samples, researchers can identify perturbed metabolic pathways. For instance, an untargeted metabolomic analysis could uncover alterations in lipid, amino acid, or energy metabolism, pointing towards the compound's broader physiological impact. mdpi.com Such studies can generate hypotheses about the mechanisms of action and identify potential biomarkers of efficacy or response.
Proteomics , the large-scale study of proteins, offers a complementary perspective by detailing changes in protein expression and post-translational modifications. A top-down proteomic approach could be employed to identify specific protein isoforms that are altered following treatment with this compound, providing direct clues about the molecular targets and signaling cascades involved. nih.gov This can be particularly insightful for elucidating how this compound exerts its effects at a cellular level.
The combined power of these omics platforms can create a detailed molecular snapshot of the compound's activity, moving beyond a single-target focus to a systems-level understanding.
Exploration of Novel Biological Targets and Undiscovered Mechanisms
While initial studies may have identified certain biological activities, the full therapeutic potential of this compound likely extends to undiscovered targets and mechanisms. A significant portion of the human genome remains underexplored from a therapeutic perspective, offering a rich territory for new drug discovery. nih.gov
Future research should focus on screening this compound against a wide array of biological targets, including those that are currently considered "dark" or understudied. nih.gov This could involve high-throughput screening assays against diverse enzyme families, receptor types, and ion channels. The discovery of a novel interaction with an essential protein in a pathogenic organism, for example, could open up entirely new therapeutic applications, such as in the development of new antibiotics with novel mechanisms of action. drugtargetreview.com
Furthermore, elucidating the precise mechanism by which this compound interacts with its targets is crucial. This involves not only identifying the binding site but also understanding the conformational changes and downstream signaling events that are triggered. Such detailed mechanistic insights are fundamental for rational drug design and optimization.
Sustainable Production Strategies through Green Chemistry and Biotechnology
As interest in this compound grows, the development of sustainable and environmentally friendly production methods becomes critical. Traditional reliance on extraction from plant sources can be inefficient and ecologically burdensome. Green chemistry and biotechnology offer promising alternatives.
The principles of green chemistry , which aim to reduce or eliminate the use and generation of hazardous substances, can guide the development of cleaner synthetic routes. nih.gov This could involve the use of safer solvents, renewable starting materials, and catalytic reactions that maximize atom economy. nih.gov For instance, microwave-assisted synthesis or mechanochemistry could offer energy-efficient and solvent-minimal options for the chemical synthesis of this compound and its derivatives. nih.gov Biocatalysis, using enzymes to perform specific chemical transformations, represents another green approach that can lead to high purity products under mild reaction conditions. mdpi.com
Biotechnology offers the potential for the large-scale, sustainable production of this compound through microbial fermentation or plant cell cultures. nih.gov By identifying and transferring the biosynthetic pathway for this compound into a suitable microbial host, such as yeast or E. coli, it may be possible to establish a controlled and scalable fermentation process. This approach, which has been successfully applied to other natural products, can ensure a consistent and reliable supply of the compound without impacting natural plant populations.
| Sustainable Production Strategy | Key Principles and Advantages |
| Green Chemistry Synthesis | Utilization of renewable feedstocks, safer solvents, and energy-efficient reaction conditions (e.g., microwave, ultrasound). Aims for high atom economy and waste reduction. nih.govnih.gov |
| Biocatalysis | Employs enzymes for specific and efficient chemical transformations under mild conditions, reducing the need for harsh reagents and protecting groups. mdpi.com |
| Plant Cell Culture | Cultivation of plant cells in bioreactors for controlled production, independent of geographical and climatic constraints. nih.gov |
| Metabolic Engineering | Genetic modification of microorganisms to produce this compound through fermentation, offering high scalability and process control. |
Advanced Computational and AI-Driven Discovery and Design
The integration of advanced computational tools and artificial intelligence (AI) is set to accelerate the discovery and design of novel compounds based on the this compound scaffold. These in silico methods can significantly reduce the time and cost associated with traditional drug discovery pipelines.
Computational modeling can be used to predict the binding of this compound and its analogs to various biological targets, helping to prioritize compounds for synthesis and testing. Molecular docking and dynamics simulations can provide insights into the key interactions at the atomic level, guiding the design of more potent and selective molecules.
| Computational Approach | Application in this compound Research |
| Molecular Docking | Predicts the preferred binding orientation of this compound to a target protein to estimate binding affinity. |
| Molecular Dynamics | Simulates the movement of this compound and its target over time to understand the stability of their interaction. |
| Generative AI Models | Designs novel analogs of this compound with optimized properties (e.g., increased potency, reduced toxicity). mdpi.com |
| Retrosynthesis Prediction | AI algorithms suggest efficient synthetic routes for novel this compound analogs. mdpi.com |
Expanding Analog Diversity for Mechanistic Probes and Tool Compounds
The systematic synthesis of a diverse library of this compound analogs is essential for probing its biological functions and for developing valuable research tools. These analogs can be designed to explore the structure-activity relationship (SAR), identifying the key chemical features required for biological activity.
By modifying specific functional groups on the this compound scaffold, researchers can create mechanistic probes . For example, attaching a fluorescent tag or a photo-affinity label can help to visualize the compound's localization within cells and to identify its direct binding partners. The synthesis of analogs with altered metabolic stability can also provide insights into the compound's pharmacokinetics and help to differentiate its biological effects from those of its metabolites. nih.gov
Furthermore, the development of highly selective and potent analogs can lead to the creation of tool compounds . These are invaluable for the broader scientific community to investigate the function of specific biological targets with high precision. The availability of such tools can facilitate the validation of new drug targets and the elucidation of complex biological pathways. The synthesis of 6-benzyl analogs of other compounds has proven effective in developing potent and selective agents, a strategy that could be applied to this compound. nih.gov
Q & A
Q. How can researchers avoid overgeneralizing findings from limited this compound studies?
- Guidelines :
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses.
- Acknowledge limitations in sample size or model systems in the discussion section.
- Use scoping reviews (Arksey & O’Malley framework) to map evidence gaps before claiming broad biological significance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
